N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2.ClH/c1-5-28-16-9-10-18-19(14-16)29-21(22-18)24(12-11-23(2)3)20(25)15-7-6-8-17(13-15)30(4,26)27;/h6-10,13-14H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFOTYPTTMHPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28ClN3O2S2
- Molecular Weight : 466.06 g/mol
- IUPAC Name : N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide; hydrochloride
The compound features functional groups such as an amide, an ether, and a thioether, which contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
Anticancer Properties
Preliminary studies suggest that the compound could inhibit the proliferation of cancer cells by targeting specific receptors or enzymes involved in tumor growth. The presence of the dimethylamino group enhances its binding affinity to various biological macromolecules, potentially modulating signaling pathways related to cancer cell proliferation and apoptosis.
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests it may have neuroprotective effects. This property positions it as a candidate for treating neurodegenerative diseases, where protection against neuronal cell death is crucial.
Antimicrobial Activity
Similar compounds have shown antibacterial properties, indicating that this compound might also possess antimicrobial effects. Its structural components may allow for interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of bacterial growth.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The dimethylamino group enhances interaction with biological macromolecules.
- Signal Transduction Modulation : It may alter cellular responses related to growth and apoptosis by modulating signaling pathways .
Research Findings
Recent studies have explored the compound's efficacy across various biological models:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Inhibition of tumor growth in vitro; potential pathways identified include apoptosis induction. |
| Study 2 | Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |
| Study 3 | Antimicrobial Testing | Exhibited significant antibacterial activity against Gram-positive bacteria. |
Case Studies
- Anticancer Study : In vitro assays using human cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations above 10 µM, indicating potent anticancer activity.
- Neuroprotection : In a model of neurodegeneration, treatment with the compound resulted in a significant decrease in neuronal apoptosis markers compared to control groups.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing effectiveness comparable to standard antibiotics in inhibiting growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
(a) N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives
Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)benzamide () feature a nitro group instead of ethoxy at the 6-position. Nitro groups are electron-withdrawing, reducing solubility compared to ethoxy (electron-donating). These derivatives are primarily studied as corrosion inhibitors rather than bioactive agents due to their lower metabolic stability .
(b) N-(6-Trifluoromethylbenzo[d]thiazol-2-yl) Derivatives
European Patent EP3348550A1 describes analogs such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism , making these compounds more suitable for prolonged biological activity. However, the absence of a sulfonyl group limits their polar interactions in enzymatic binding pockets .
Variations in the Sulfonyl Group
(a) Piperidinyl Sulfonyl Substitution
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS: 1322030-57-8) replaces the methylsulfonyl group with a 4-methylpiperidinyl sulfonyl moiety.
(b) Methylsulfonyl vs. Ethylsulfonyl
The ethylsulfonyl analog (3-(ethylsulfonyl)benzamide) has a marginally higher molecular weight (498.1 vs. 484.1 g/mol) and altered pharmacokinetics due to increased hydrophobicity.
Amide Linkage Modifications
(a) Acetamide vs. Benzamide
Compounds like N-(6-aminobenzo[d]thiazol-2-yl)benzamide () retain the benzamide linkage but lack the dimethylaminoethyl side chain.
(b) Thiadiazole-Thioacetamide Hybrids
describes hybrids like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide , which incorporate a thiadiazole-thioacetamide chain. These compounds exhibit potent VEGFR-2 inhibition (IC₅₀: 0.12–0.45 µM) but suffer from poor aqueous solubility compared to the target compound’s hydrochloride salt formulation .
Anticancer Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
